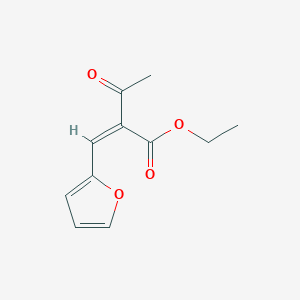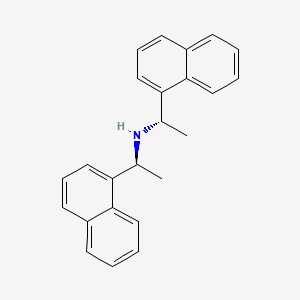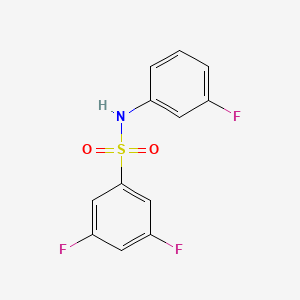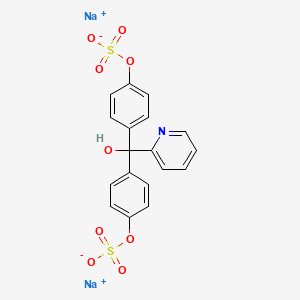
Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring, phenylene groups, and sulfate functionalities. Its molecular formula is C18H13NNa2O9S2, and it has a molecular weight of 497.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) typically involves the condensation of pyridine-2-carbaldehyde with bis(4-hydroxyphenyl)methane in the presence of a suitable base. The reaction is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfate groups. The final product is then neutralized with sodium hydroxide to form the sodium salt.
Reaction Conditions:
Temperature: The condensation reaction is usually carried out at room temperature, while the sulfonation step may require elevated temperatures (50-70°C).
Solvents: Common solvents include dichloromethane for the condensation step and acetic acid for the sulfonation step.
Catalysts: Bases like sodium hydroxide or potassium carbonate are used to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridine ring, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Hydroxyl derivatives of the pyridine ring.
Substitution: Halogenated phenylene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s sulfate groups enhance its solubility, making it a potential candidate for pharmaceutical formulations. Its interactions with biological macromolecules are of particular interest in the development of new therapeutic agents.
Industry
Industrially, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) is used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) involves its interaction with molecular targets such as enzymes and receptors. The compound’s ability to chelate metal ions plays a crucial role in its biological activity. It can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium (pyridin-2-ylmethylene)bis(4,1-phenylene) bis(sulfate) hydrate
- Sodium picosulfate
- Sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) hydrate
Uniqueness
Compared to similar compounds, sodium (hydroxy(pyridin-2-yl)methylene)bis(4,1-phenylene) bis(sulfate) stands out due to its specific structural features, such as the presence of both pyridine and phenylene groups, which contribute to its unique chemical and biological properties. Its ability to form stable complexes with metals and its enhanced solubility due to sulfate groups make it particularly valuable in various applications.
Propiedades
Fórmula molecular |
C18H13NNa2O9S2 |
|---|---|
Peso molecular |
497.4 g/mol |
Nombre IUPAC |
disodium;[4-[hydroxy-pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |
InChI |
InChI=1S/C18H15NO9S2.2Na/c20-18(17-3-1-2-12-19-17,13-4-8-15(9-5-13)27-29(21,22)23)14-6-10-16(11-7-14)28-30(24,25)26;;/h1-12,20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clave InChI |
LXCYQYKPRNHANI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])(C3=CC=C(C=C3)OS(=O)(=O)[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


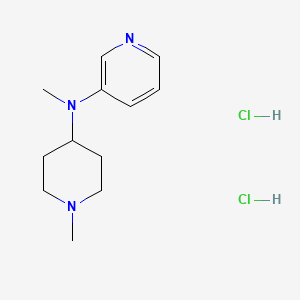
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)

![2-(5-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12823262.png)
![Ethyl 3-[(Aminoiminomethyl)amino]-4-methylbenzoate Mononitrate](/img/structure/B12823264.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
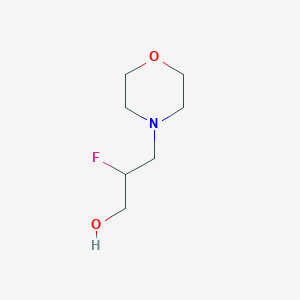
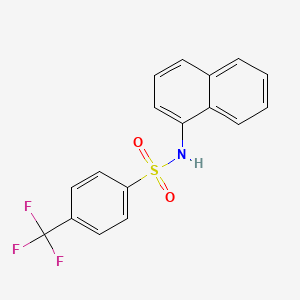
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
